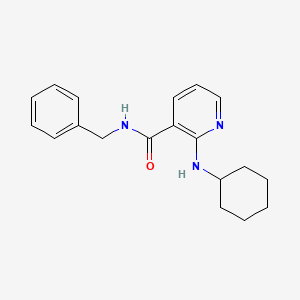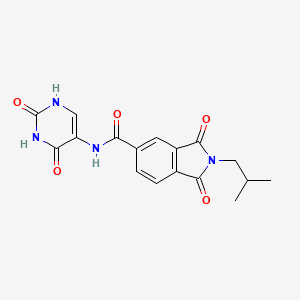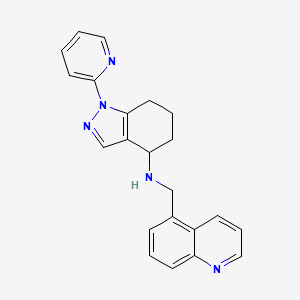
N-benzyl-2-(cyclohexylamino)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(cyclohexylamino)nicotinamide, also known as BCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of nicotinamide derivatives and has been found to exhibit various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-benzyl-2-(cyclohexylamino)nicotinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound also activates the AMPK pathway, which is involved in cellular energy metabolism and has been shown to have anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, it has been found to have neuroprotective effects and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-benzyl-2-(cyclohexylamino)nicotinamide is its relatively simple synthesis method and high purity product. It has also been found to exhibit various biological activities, making it a promising candidate for scientific research. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-benzyl-2-(cyclohexylamino)nicotinamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for this compound in cancer treatment. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Further studies are needed to determine the mechanisms underlying the neuroprotective effects of this compound and its potential as a therapeutic agent for neurodegenerative diseases. Additionally, more research is needed to explore the potential applications of this compound in other areas, such as inflammation and oxidative stress.
Méthodes De Synthèse
The synthesis of N-benzyl-2-(cyclohexylamino)nicotinamide involves the reaction between nicotinic acid and benzylamine in the presence of a catalyst. The resulting product is then treated with cyclohexylamine to obtain the final compound. The process is relatively simple and yields a high purity product.
Applications De Recherche Scientifique
N-benzyl-2-(cyclohexylamino)nicotinamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, it has been found to have neuroprotective effects and improve cognitive function in animal models.
Propriétés
IUPAC Name |
N-benzyl-2-(cyclohexylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-19(21-14-15-8-3-1-4-9-15)17-12-7-13-20-18(17)22-16-10-5-2-6-11-16/h1,3-4,7-9,12-13,16H,2,5-6,10-11,14H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVDLBIQTRNUCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=CC=N2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B6082220.png)
![N-ethyl-2-{4-hydroxy-2-[(1-phenylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6082222.png)
![3-methoxy-N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B6082231.png)
![methyl 4-({[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B6082245.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylacetamide](/img/structure/B6082260.png)
![2-({4-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B6082268.png)
![10-[2-(3-methylphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B6082273.png)
![N-cyclopentyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6082279.png)
![N-[4-(benzoylamino)-3-methylphenyl]-4-bromobenzamide](/img/structure/B6082283.png)
![5-(1,3-benzodioxol-5-yl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6082287.png)

![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B6082298.png)